methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Carbamoylation: The benzylated pyrazole is reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the carbamoylated pyrazole is esterified with methyl 4-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1-phenyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate
- Methyl 4-[(1-benzyl-5-ethyl-1H-pyrazol-3-yl)carbamoyl]benzoate
- Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]phenylacetate
Uniqueness
Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group and the benzoate ester moiety differentiates it from other similar compounds, potentially leading to unique interactions and activities.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-[(1-benzyl-5-methylpyrazol-3-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-14-12-18(22-23(14)13-15-6-4-3-5-7-15)21-19(24)16-8-10-17(11-9-16)20(25)26-2/h3-12H,13H2,1-2H3,(H,21,22,24) |
InChI Key |
QDZKKYJQVMMEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.